molecular formula C26H26N2O2 B11511876 12-(4-ethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(4-ethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11511876
M. Wt: 398.5 g/mol
InChI Key: NZYNUNRWZJPXAC-UHFFFAOYSA-N
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Description

12-(4-Ethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound belonging to the phenanthroline family. This compound is characterized by its unique structure, which includes a phenanthroline core substituted with ethoxyphenyl and dimethyl groups. Phenanthroline derivatives are known for their versatility in coordination chemistry and their applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-ethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones such as 1,3-cyclohexanedione or dimedone. This reaction is usually carried out in a solvent like butanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired phenanthroline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

12-(4-Ethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution can introduce additional substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenanthroline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 12-(4-ethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is used as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs) and catalysts .

Biology and Medicine

The phenanthroline core is known for its ability to intercalate with DNA, which can inhibit the proliferation of cancer cells .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as luminescent materials and sensors. Its coordination complexes with lanthanides exhibit unique photophysical properties, making them suitable for use in optoelectronic devices .

Mechanism of Action

The mechanism by which 12-(4-ethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one exerts its effects is primarily through its interaction with metal ions. The phenanthroline core acts as a chelating ligand, forming stable complexes with metal ions. These complexes can then participate in various biochemical and catalytic processes. For instance, in medicinal applications, the compound can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A simpler phenanthroline derivative without the ethoxyphenyl and dimethyl substitutions.

    2,2’-Bipyridine: Another bidentate ligand similar to phenanthroline but with a different ring structure.

    4,7-Diphenyl-1,10-phenanthroline: A phenanthroline derivative with phenyl groups at the 4 and 7 positions.

Uniqueness

12-(4-Ethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is unique due to its specific substitutions, which enhance its ability to form stable complexes with a wide range of metal ions. These substitutions also impart unique photophysical properties, making it more versatile in applications compared to simpler phenanthroline derivatives .

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

12-(4-ethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C26H26N2O2/c1-4-30-17-9-7-16(8-10-17)23-24-18-6-5-13-27-19(18)11-12-20(24)28-21-14-26(2,3)15-22(29)25(21)23/h5-13,23,28H,4,14-15H2,1-3H3

InChI Key

NZYNUNRWZJPXAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C5=C(C=C4)N=CC=C5

Origin of Product

United States

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